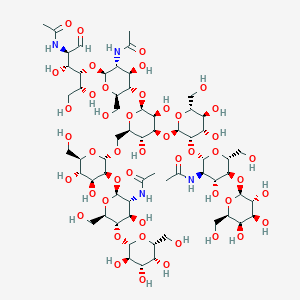

G2 Glycan

Beschreibung

Overview of Glycosylation as a Post-Translational Modification

Glycosylation involves the covalent attachment of saccharide chains to proteins or lipids, occurring after protein synthesis is complete or even co-translationally in the endoplasmic reticulum creative-proteomics.comwikipedia.orgptglab.comresearchgate.net. This modification is crucial for a wide range of biological processes, including protein folding, stability, trafficking, cell-cell recognition, immune responses, and cell differentiation wikipedia.orgptglab.comresearchgate.netaptamergroup.comlabinsights.nlnih.gov. Over 50% of proteins are estimated to be glycosylated in eukaryotic cells, highlighting its widespread importance labinsights.nlnih.gov.

Two major types of protein glycosylation are N-linked and O-linked glycosylation, distinguished by the amino acid residue to which the glycan is attached creative-proteomics.comwikipedia.orgglycanage.comrapidnovor.com.

N-linked glycosylation: Glycans are attached to the nitrogen atom of an asparagine (Asn) residue within a specific consensus sequence, typically Asn-X-Ser/Thr (where X can be any amino acid except proline) glycanage.comrapidnovor.comcreative-biolabs.com. This process begins co-translationally in the endoplasmic reticulum with the transfer of a pre-assembled core glycan structure (Man3GlcNAc2) from a lipid carrier (dolichol phosphate) wikipedia.orgglycanage.comrapidnovor.comsigmaaldrich.com. Further modifications occur in the Golgi apparatus, leading to the formation of high-mannose, hybrid, or complex glycan structures rapidnovor.comsigmaaldrich.com.

O-linked glycosylation: Glycans are attached to the oxygen atom of a serine (Ser) or threonine (Thr) residue, and less commonly to tyrosine, hydroxylysine, or hydroxyproline (B1673980) wikipedia.orgrapidnovor.com. Unlike N-linked glycosylation, O-linked glycosylation typically occurs post-translationally, predominantly in the Golgi apparatus, and often without a strict consensus sequence glycanage.comrapidnovor.comcreative-biolabs.com. O-glycans are generally smaller and can have a wider range of core structures compared to N-glycans creative-proteomics.comglycanage.com.

Both N-linked and O-linked glycans share common monosaccharide building blocks such as galactose, fucose, sialic acid, and N-acetylglucosamine (GlcNAc), although mannose is a key component of N-glycans and N-acetylgalactosamine (GalNAc) is predominantly associated with O-glycans glycanage.com.

Glycan heterogeneity refers to the existence of diverse glycan structures attached to a single glycosylation site on a protein (microheterogeneity) or variations in glycosylation across different molecules of the same protein (macroheterogeneity) neb.comeuropa.eumdpi.com. This heterogeneity is not random but is influenced by factors such as cell type, physiological conditions, and disease states researchgate.netneb.com.

The variability in glycan structures significantly impacts protein function. Different glycoforms of a protein can exhibit altered stability, folding, cellular localization, and interactions with other molecules, particularly glycan-binding proteins (lectins) wikipedia.orgresearchgate.netneb.comeuropa.eunih.gov. This heterogeneity adds a layer of complexity to biological systems and is crucial for fine-tuning protein activity and mediating specific biological recognition events neb.comnih.gov. Understanding and controlling glycan heterogeneity is particularly important in the production of therapeutic glycoproteins to ensure consistent quality and efficacy neb.comeuropa.eumdpi.comcreative-proteomics.com.

Definition and Contextualization of the G2 Glycan

The this compound is a specific N-linked glycan structure characterized by its biantennary form with two terminal galactose residues. It is a prominent glycoform found on various mammalian glycoproteins, with a notable prevalence within the N-glycosylation of immunoglobulin G (IgG) nih.govresearchgate.netresearchgate.netqa-bio.com.

The core structure of N-linked glycans consists of a pentasaccharide unit composed of two N-acetylglucosamine (GlcNAc) and three mannose residues (Man3GlcNAc2) rapidnovor.comsigmaaldrich.comresearchgate.netnih.gov. Biantennary glycans have two branches extending from this core, each typically terminating with a GlcNAc residue sigmaaldrich.com. The this compound is defined by the presence of a galactose residue attached to the terminal GlcNAc on each of these two branches nih.govresearchgate.netresearchgate.net. This makes it a digalactosylated structure. The linkage between galactose and GlcNAc is typically a β1,4 linkage researchgate.net.

The structure of the this compound can be represented as:

Man3GlcNAc2 + 2 Gal

It is often referred to as A2G2 or NA2, indicating a biantennary (A2) structure with two galactose residues (G2) and being asialylated (NA2 - Neutral, A2 antennae). The molecular weight of the asialo-biantennary complex-type N-glycan (G2) is approximately 1642 Da qa-bio.com.

Immunoglobulin G (IgG), the most abundant antibody isotype in human serum, possesses a conserved N-glycosylation site at asparagine 297 (Asn297) in the CH2 domain of each heavy chain's Fc region nih.govresearchgate.netresearchgate.netmdpi.comimgt.orgmdpi.com. The glycan attached to this site is crucial for the structural integrity and effector functions of IgG nih.govresearchgate.netmdpi.commdpi.comaging-us.comengineering.org.cn.

The N-glycans on IgG are predominantly of the complex biantennary type, exhibiting significant heterogeneity nih.govresearchgate.netresearchgate.netimgt.orgmdpi.com. These heterogeneous glycans are commonly classified based on the number of terminal galactose residues: G0 (agalactosylated, zero galactose), G1 (monogalactosylated, one galactose), and G2 (digalactosylated, two galactoses) nih.govresearchgate.netresearchgate.netresearchgate.netmdpi.comengineering.org.cn. The G2 glycoform represents the most galactosylated neutral biantennary structure.

Within the heterogeneous mixture of serum IgG N-glycans, over 30 different glycan species can be found researchgate.net. The relative abundance of G0, G1, and G2 glycans varies depending on factors such as age, sex, and disease state nih.govaging-us.comengineering.org.cnnih.govglycanage.comoup.com. While the G0 glycoform is often the most abundant in adult serum IgG, G2 glycans are also significantly prevalent mdpi.comnih.gov. Studies have shown that in early adulthood, G2 structures are present at their highest abundance, decreasing with age as G0 structures increase nih.gov.

The relative abundance of G0, G1, and G2 glycoforms can be quantified and analyzed to assess the glycosylation profile of IgG. For example, derived glycan traits representing the proportion of digalactosylated structures (G2) in total subclass glycans are commonly calculated in glycomics studies researchgate.netresearchgate.netmdpi.comengineering.org.cnnih.gov.

Table 1: Common IgG Fc Glycoforms Classified by Galactosylation State

| Glycoform | Description | Number of Galactose Residues |

| G0 | Agalactosylated biantennary complex glycan | 0 |

| G1 | Monogalactosylated biantennary complex glycan | 1 |

| G2 | Digalactosylated biantennary complex glycan | 2 |

Note: These glycoforms can also have additional modifications such as core fucose and bisecting GlcNAc. nih.govresearchgate.netresearchgate.netmdpi.com

Research findings indicate that the G2 glycoform of IgG1, compared to the G0 species, contributes to stabilizing the CH2 domain through increased hydrogen bonds between sugar residues and amino acids tandfonline.com. Furthermore, studies investigating the relationship between IgG glycosylation and various conditions, such as hypertension and juvenile idiopathic arthritis, have observed changes in the relative abundance of G2 glycans glycanage.comoup.com. For instance, a decrease in G2 has been noted in cohorts with prehypertension glycanage.com, while patients with juvenile idiopathic arthritis showed reduced IgG galactosylation and sialylation, impacting their affinity for certain Fc receptors oup.com.

The analysis of IgG glycosylation patterns, including the proportion of G2 glycans, serves as a valuable tool for understanding immune system regulation, assessing biological age, and exploring potential biomarkers for various diseases researchgate.netaging-us.comnih.govglycanage.com.

Table 2: Derived IgG Glycan Traits and Their Definitions

| Derived Trait | Definition |

| G0 | Proportion of agalactosylated structures in total subclass glycans. researchgate.netresearchgate.netmdpi.comengineering.org.cn |

| G1 | Proportion of monogalactosylated structures in total subclass glycans. researchgate.netresearchgate.netmdpi.comengineering.org.cn |

| G2 | Proportion of digalactosylated structures in total subclass glycans. researchgate.netresearchgate.netmdpi.comengineering.org.cn |

| S | Proportion of sialylated structures in total subclass glycans. researchgate.netmdpi.comengineering.org.cn |

| B | Proportion of structures with bisecting N-acetylglucosamine. researchgate.netmdpi.comengineering.org.cn |

| F | Proportion of core-fucosylated structures. researchgate.netmdpi.comengineering.org.cn |

The functional impact of galactosylation, including the G2 glycoform, on IgG activity is a subject of ongoing research. While some studies suggest that galactosylated IgG has increased complement and FcγR activity aging-us.com, others highlight the complex interplay with other modifications like sialylation and fucosylation mdpi.commdpi.comoup.com. The position of the galactose residue on the α1,3 or α1,6 arm of the biantennary structure can also influence interactions and biological activity mdpi.comresearchgate.net.

Eigenschaften

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H104N4O46/c1-15(76)63-19(5-67)32(81)48(20(80)6-68)106-55-29(64-16(2)77)38(87)51(27(13-75)102-55)109-60-47(96)52(110-62-54(44(93)36(85)24(10-72)101-62)112-57-31(66-18(4)79)40(89)50(26(12-74)104-57)108-59-46(95)42(91)34(83)22(8-70)99-59)37(86)28(105-60)14-97-61-53(43(92)35(84)23(9-71)100-61)111-56-30(65-17(3)78)39(88)49(25(11-73)103-56)107-58-45(94)41(90)33(82)21(7-69)98-58/h5,19-62,68-75,80-96H,6-14H2,1-4H3,(H,63,76)(H,64,77)(H,65,78)(H,66,79)/t19-,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33-,34-,35+,36+,37+,38+,39+,40+,41-,42-,43-,44-,45+,46+,47-,48+,49+,50+,51+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUPMJGUKXYCMF-IWDIICGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4C(OC(C(C4O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)NC(=O)C)O)CO)O)O)CO)OC8C(C(C(C(O8)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@@H]([C@H](O[C@@H]2OC[C@@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H104N4O46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745606 | |

| Record name | PUBCHEM_71308690 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1641.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71496-53-2 | |

| Record name | PUBCHEM_71308690 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Characterization and Microheterogeneity of G2 Glycan

Detailed Structural Composition of G2 Glycan

This compound is a biantennary complex-type N-glycan. Its structure is built upon a conserved core and features two outer branches, each typically terminated by a galactose residue.

Core Structure and Terminal Galactose Residues

The core structure of this compound is a conserved heptasaccharide composed of four N-acetylglucosamine (GlcNAc) and three mannose (Man) residues mdpi.comimgt.org. This core is represented as GlcNAc₂Man₃GlcNAc₂ nih.govglycoforum.gr.jp. The two outer branches, or antennae, extend from the trimannosyl core. In the case of this compound, both of these antennae are terminated with a galactose (Gal) residue imgt.orgmdpi.com. These terminal galactose residues are typically linked to the underlying GlcNAc residues of the antennae ludger.com.

This compound within Immunoglobulin G Architecture

Immunoglobulin G (IgG) is a major glycoprotein (B1211001) in the human serum and is characterized by a conserved N-glycosylation site in its Fc region. frontiersin.orgjbiomed.com The glycans attached at this site, including this compound, are crucial for IgG structure and function. nih.govglycanage.com

Conserved N-Glycosylation Site at Asn297 of IgG Fc Region

IgG molecules possess a highly conserved N-glycosylation site at the asparagine residue at position 297 (Asn297) in the CH2 domain of the Fc region of each heavy chain. frontiersin.orgjbiomed.comaai.orgku.eduresearchgate.netrapidnovor.cominnopsys.comexplorationpub.commdpi.comoncotarget.comnih.govdovepress.com This glycosylation is essential for the proper structure and function of IgG. nih.govfrontiersin.orgjbiomed.comglycanage.comresearchgate.net The N-glycan is attached to the nitrogen atom of the asparagine residue within the consensus sequence Asn-X-Ser/Thr, where X can be any amino acid except proline. jbiomed.comrapidnovor.com

Influence of this compound on Fc Region Conformation and Dynamics

The presence of glycans, including G2, at Asn297 significantly influences the conformation and dynamics of the IgG Fc region. mdpi.comrapidnovor.comfishersci.bevulcanchem.comisotope-cmr.com The glycans are located in the hydrophobic pocket between the two CH2 domains, protecting the Fc core from solvent exposure. aai.org Non-covalent interactions between the Fc portion and the glycans contribute to a stable conformation of the Fc fragment. jbiomed.com Studies have shown that the removal of glycans can lead to changes in the CH2 domain configuration due to the loss of glycan-glycan and glycan-protein interactions. jbiomed.com Specifically, the fully galactosylated IgG-Fc, which includes G2 structures, has been correlated with an "open" conformation, potentially favoring binding to Fc gamma receptors (FcγRs). mdpi.com Glycans with galactose have also been reported to confer a significant stabilizing effect on the structure of the CH2 domain. nih.gov

Microheterogeneity and Post-Galactosylation Modifications of this compound

While this compound is defined by the presence of two terminal galactose residues, the glycans at the Asn297 site exhibit significant microheterogeneity. nih.gov This diversity arises from variations in the presence or absence of other sugar residues and modifications beyond the core structure and terminal galactosylation. nih.gov

The primary source of heterogeneity within the this compound population involves further modifications to the terminal galactose residues or the presence of other structural elements on the biantennary core. These modifications include the addition of sialic acid residues to the terminal galactose residues. mdpi.comimgt.orgnih.gov Sialylation typically occurs via α-2,3 or α-2,6 linkages to the galactose. nih.gov The presence or absence of a core fucose residue attached to the innermost GlcNAc is another major contributor to heterogeneity across all IgG glycoforms, including G2. imgt.orgnih.govnih.govnih.govdovepress.com Additionally, a bisecting GlcNAc residue can be present, linked to the β1,4-linked mannose of the core. imgt.orgnih.govnih.govoup.com These variations in terminal sugars and the presence of fucose or bisecting GlcNAc on the G2 structure lead to a diverse repertoire of glycoforms, even within the G2 classification (those with two terminal galactoses). imgt.orgnih.gov The relative proportions of these different glycoforms can vary depending on factors such as cell culture conditions and the physiological state. nih.govfrontiersin.org

Fucosylation Status (e.g., G2F, G2FN) and its Positional Isomers

Fucosylation, the addition of a fucose residue, is a common modification found in N-glycans. In the context of this compound, core fucosylation involves the α-1,6 linkage of a fucose residue to the innermost GlcNAc residue of the core structure. fishersci.beresearchgate.netwikipedia.orgsenescence.infofishersci.ca Glycan structures are often denoted using shorthand notations that reflect their monosaccharide composition. For instance, G2 represents a biantennary glycan with two terminal galactose residues. G2F specifically indicates a core-fucosylated this compound. fishersci.befishersci.casenescence.infofishersci.ca The notation G2FN signifies a this compound that is both core-fucosylated and contains a bisecting N-acetylglucosamine. fishersci.befishersci.ca

The presence or absence of core fucosylation can significantly impact the biological function of glycoproteins, particularly antibodies, by affecting their interaction with Fc receptors. researchgate.netwikipedia.org Research findings highlight the importance of analyzing fucosylation levels, often calculated based on the relative proportions of fucosylated glycoforms like G0F, G1F, and G2F compared to their non-fucosylated counterparts. fishersci.befishersci.ca

While core fucosylation at the α-1,6 position is prevalent, positional isomerism can occur in other glycan modifications. Studies utilizing advanced analytical techniques like ion-mobility spectrometry and vibrational spectroscopy have demonstrated the ability to distinguish positional isomers of glycans, such as G1 and G1F, where a terminal galactose or fucosylated terminal galactose can be attached to different branches of the glycan core. wikipedia.org Although specific positional isomers for fucose on a G2 structure beyond the core α-1,6 linkage are less commonly discussed in the provided context, the principle of positional isomerism adds another layer of complexity to glycan microheterogeneity.

Sialylation (e.g., SG2F, A2) and its Linkage Variants (α-2,6 vs. α-2,3)

Sialylation involves the addition of sialic acid residues, most commonly N-acetylneuraminic acid (Neu5Ac), to the terminal ends of glycan chains. wikipedia.orgwikipedia.orgwikipedia.orgresearchgate.net Sialylation of this compound results in structures such as G2S (monosialylated G2), G2FS (monosialylated, core-fucosylated G2), G2FNS (monosialylated, core-fucosylated G2 with bisecting GlcNAc), and disialylated forms. fishersci.befishersci.ca The term A2 is often used to refer to the agalactosylated and asialylated biantennary complex N-glycan core structure. ludger.comresearchgate.netwikipedia.orgnih.gov Sialylated G2 structures, sometimes represented conceptually as SG2F (sialylated, core-fucosylated G2), are crucial for various biological activities.

A key aspect of sialylation microheterogeneity is the linkage through which the sialic acid is attached to the underlying sugar residue, typically galactose. The two primary linkage variants are α-2,3 and α-2,6. wikipedia.orgwikipedia.orgwikipedia.orgresearchgate.netnih.gov The type of sialic acid linkage can have distinct biological implications. For instance, human serum IgG Fc glycans predominantly feature α-2,6-linked sialic acids, while recombinant IgGs produced in Chinese hamster ovary (CHO) cells often exhibit α-2,3 linkages due to differences in sialyltransferase expression. wikipedia.org

Research has shown that the specific sialylation linkage can influence antibody effector functions and anti-inflammatory properties. wikipedia.orgwikipedia.orgnih.govwikipedia.org Studies have investigated the impact of homogeneous antibodies with defined glycan structures, including those with terminal α-2,6-linked sialic acids, on enhancing activities like antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC). wikipedia.org The ratio of α-2,6 to α-2,3 linked sialic acids can also be indicative of cellular differentiation states. wikipedia.org

The relative abundance of sialylated glycoforms is a critical parameter in glycan analysis, with calculations often performed based on the proportions of structures containing sialic acid residues. fishersci.befishersci.ca

Bisecting N-Acetylglucosamine (GlcNAc) and its Impact on this compound Structure

The presence of a bisecting N-acetylglucosamine (GlcNAc) residue is another significant point of microheterogeneity in N-glycans, including those based on the G2 structure. A bisecting GlcNAc is characterized by a β1,4 linkage to the β-mannose residue of the glycan core. researchgate.netresearchgate.netnih.govciteab.com This modification is catalyzed by the enzyme β1,4-mannosyl-glycoprotein 4-β-N-acetylglucosaminyltransferase (GlcNAc-T III or MGAT3). researchgate.netresearchgate.netciteab.com

Furthermore, the presence of a bisecting GlcNAc has been shown to inhibit core fucosylation. researchgate.netwikipedia.org This indirect effect on core fucosylation is particularly relevant for the function of therapeutic antibodies, as the absence of core fucose is associated with enhanced ADCC activity. researchgate.netwikipedia.org While bisecting GlcNAc itself may not directly affect binding to certain receptors like FcγR, its inhibitory effect on core fucosylation contributes to altered functional properties. researchgate.netwikipedia.org

The inclusion of a bisecting GlcNAc in this compound structures is represented by notations like G2FN (core-fucosylated G2 with bisecting GlcNAc) and G2FNS (sialylated, core-fucosylated G2 with bisecting GlcNAc). fishersci.befishersci.ca The proportion of glycans containing a bisecting GlcNAc is a key metric in assessing glycan microheterogeneity. fishersci.befishersci.ca

Biosynthesis and Glycoengineering of G2 Glycan

Enzymatic Pathways Governing G2 Glycan Formation

The formation of this compound involves a series of enzymatic steps within the Golgi. Following the initial transfer of a precursor glycan in the ER, the structure is trimmed and further elongated by Golgi-resident enzymes. nih.govnih.gov

Role of Galactosyltransferases in G2 Synthesis

Galactosyltransferases (GalTs) play a crucial role in the synthesis of this compound by catalyzing the addition of galactose residues to the terminal GlcNAc residues on the biantennary structure. nih.govacs.org Specifically, β-1,4-galactosyltransferases are responsible for transferring galactose from a UDP-Gal donor to the GlcNAc acceptors. nih.gov The presence and activity of these enzymes are directly linked to the level of galactosylation, influencing the proportion of G1 (monogalactosylated) and G2 (digalactosylated) structures. diva-portal.orgresearchgate.net Research indicates that overexpression of β-(1,4)-galactosyltransferase in cell lines like CHO enhances galactosylation. amegroups.cn

Interplay with Other Glycosyltransferases and Glycosidases

The synthesis of this compound is intricately linked with the activity of other glycosyltransferases and glycosidases that act earlier in the N-glycan processing pathway. sigmaaldrich.comnih.govnih.govnih.gov Prior to galactosylation, enzymes like N-acetylglucosaminyltransferase I (GnTI) and N-acetylglucosaminyltransferase II (GnTII) are essential for forming the GlcNAc-terminated biantennary structure that serves as the substrate for galactosyltransferases. nih.gov Mannosidases are also involved in trimming mannose residues from the glycan core before the addition of outer arm sugars. nih.govnih.gov The balance and localization of these enzymes within the Golgi apparatus dictate the flux through different glycosylation pathways, ultimately affecting the final glycan profile, including the formation of G2. researchgate.net Glycosidases can also be used ex vivo to remodel glycans. nih.gov

Cellular Regulation of this compound Expression

The expression level and profile of this compound are subject to cellular regulation, influenced by both the chosen cell expression system and the specific cell culture conditions. researchgate.netcontentstack.com

Influence of Cell Expression Systems on Glycan Profiles

Different mammalian cell expression systems exhibit variations in their glycosylation machinery, leading to distinct glycan profiles on recombinant proteins. researchgate.netcontentstack.comacs.org For instance, Chinese hamster ovary (CHO) cells and murine myeloma cell lines (NS0 and Sp2/0) are commonly used for producing therapeutic antibodies, and they yield characteristic N-glycan profiles. nih.govresearchgate.net While G2F (fucosylated G2) is a prevalent glycan in antibodies produced by these systems, the relative abundance of G2 and other glycoforms can differ depending on the cell line. nih.govresearchgate.net CHO cells are widely used due to their ability to produce complex, human-compatible glycosylation patterns. tandfonline.com

Impact of Cell Culture Conditions on G2 Glycosylation

Cell culture conditions significantly influence the glycosylation patterns of proteins, including the levels of this compound. researchgate.netcontentstack.com Factors such as media composition, concentration of nutrients (e.g., galactose and manganese), pH, temperature, and dissolved gases can all impact the activity and expression of glycosylation enzymes. diva-portal.orgnih.govresearchgate.netgoogle.com Studies have shown that supplementing culture media with galactose can lead to higher proportions of G1 and G2 glycans. diva-portal.orggoogle.com Manganese concentration in the cell culture medium can also affect galactosylation. google.com These variations in G2 levels due to culture conditions can affect the properties and bioactivity of therapeutic proteins. contentstack.com

Strategies for G2 Glycoengineering and Controlled Synthesis

Controlling and engineering glycosylation is crucial for producing therapeutic glycoproteins with desired properties. nih.govmdpi.com Strategies for G2 glycoengineering aim to increase the homogeneity and abundance of the G2 glycoform. mdpi.comfrontiersin.org

One approach is host cell glycoengineering, which involves genetically modifying the cell's glycosylation machinery. nih.govmdpi.com This can include overexpressing or downregulating specific glycosyltransferases or glycosidases involved in the N-glycan pathway to favor the formation of G2. amegroups.cnnih.gov For example, overexpression of β-(1,4)-galactosyltransferase can enhance galactosylation levels. amegroups.cn

Another strategy is in vitro chemoenzymatic glycosylation remodeling. mdpi.comfrontiersin.org This method involves using enzymes to modify the glycans on isolated proteins. mdpi.comgenovis.com For instance, glycosynthases derived from enzymes like EndoS can be used to transfer desired glycan structures, such as G2, onto a protein backbone that has been enzymatically processed to expose a suitable acceptor site. nih.govmdpi.comfrontiersin.orggenovis.com This allows for the production of glycoproteins with highly homogeneous this compound profiles. mdpi.comgenovis.com Research has demonstrated the successful in vitro galactosylation of IgG to achieve high levels of the G2 glycoform using recombinant galactosyltransferase. nih.gov

Combinatorial glycoengineering approaches, combining genetic and metabolic engineering with optimized cell culture conditions, are also being explored for precise control over G2 synthesis. amegroups.cn

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound (NA2 Glycan) | 71308690 asm.org or 329799850 sigmaaldrich.com (Note: Multiple CIDs may exist for variations or preparations) |

| Galactose | 603 [PubChem] |

| N-acetylglucosamine (GlcNAc) | 24139 [PubChem] |

| Mannose | 18950 [PubChem] |

| UDP-Gal | 16708 [PubChem] |

| Fucose | 6231 [PubChem] |

| Sialic acid (N-acetylneuraminic acid, Neu5Ac) | 439185 [PubChem] |

Note: PubChem CIDs for common monosaccharides like Galactose, GlcNAc, Mannose, Fucose, and Sialic acid were obtained from general PubChem searches as they are fundamental building blocks mentioned in the context of glycan structures and biosynthesis.

Data Tables

Based on the search results, a representative table illustrating the influence of cell expression systems or culture conditions on this compound abundance could be constructed if specific quantitative data were consistently available across multiple sources in a comparable format. However, the search results provide qualitative descriptions and varied quantitative data (e.g., percentages of different glycoforms in specific antibodies produced under certain conditions) rather than a consolidated dataset suitable for a single, universally applicable interactive table within the strict scope of this article.

For example, one source indicates that G0F, G1F, and G2F are the most abundant N-glycans in mAbs produced by CHO, NS0, and Sp2/0 cells, but the exact percentages vary nih.govresearchgate.net. Another source shows varying percentages of G2 in different cell culture media researchgate.net. Without a consistent, comparable dataset across the different aspects of the outline, generating meaningful interactive data tables that strictly adhere to the provided outline and content exclusions is challenging.

However, we can present an example of how data on glycan distribution might be presented based on findings related to cell expression systems and culture conditions, drawing from the search results.

Table 1: Representative N-Glycan Distribution in Therapeutic Antibodies by Cell Line

| Cell Line | G0F (%) | G1F (%) | G2F (%) | Other Glycans (%) |

| CHO | ~22-32 | ~13-19 | ~5-14 | Varied researchgate.net |

| NS0 | Predominant researchgate.net | Predominant researchgate.net | Predominant researchgate.net | Includes α-Gal and NGNA researchgate.net |

| Sp2/0 | Predominant researchgate.net | Predominant researchgate.net | Predominant researchgate.net | Includes α-Gal and NGNA researchgate.net |

Note: Values are approximate and can vary significantly based on specific cell line clone, culture conditions, and manufacturing process. "Predominant" indicates these are among the most abundant glycoforms. "Other Glycans" include various complex, hybrid, and high-mannose structures, as well as potentially immunogenic glycans like those with terminal alpha-Gal and N-Glycolylneuraminic acid (NGNA) in NS0 and Sp2/0 cells. nih.govresearchgate.netresearchgate.net

This table provides a general overview based on the descriptions found in the search results but highlights the variability and complexity of glycan profiles.

Detailed Research Findings

Research has provided detailed insights into the factors affecting this compound formation. For instance, studies on cell culture conditions have demonstrated that controlling nutrient availability, such as galactose concentration, can directly impact the level of galactosylation and thus the proportion of this compound. diva-portal.orggoogle.com The impact of manganese concentration on galactosylation and fucosylation has also been investigated. google.com

Furthermore, research into glycoengineering strategies has shown that manipulating the expression of key enzymes like β-1,4-galactosyltransferase can lead to enhanced G2 levels. amegroups.cn In vitro enzymatic remodeling techniques using glycosynthases have been successfully applied to convert heterogeneous glycan mixtures to highly homogeneous G2 glycoforms on therapeutic antibodies, demonstrating a powerful tool for controlled synthesis. mdpi.comgenovis.comnih.gov These studies often involve detailed analytical techniques like HPLC and mass spectrometry to characterize the resulting glycan profiles. genovis.comoup.com

The functional implications of this compound have also been a subject of research, particularly in the context of therapeutic antibodies, where galactosylation levels can influence effector functions like CDC (complement-dependent cytotoxicity) and ADCC (antibody-dependent cellular cytotoxicity). contentstack.comfrontiersin.org While the functional aspects are outside the strict scope of this article's requested content exclusions (dosage/administration, safety/adverse effects), the research findings on achieving controlled G2 synthesis are driven by the understanding of these functional impacts.

Chemoenzymatic Synthesis Approaches for Homogeneous G2 Glycoforms

Chemoenzymatic synthesis is a powerful in vitro approach that allows for the production of glycoproteins with highly homogeneous glycan structures, including G2 nih.govannualreviews.orgnih.govnih.govcreative-biolabs.com. This method typically involves two key steps:

Enzymatic Deglycosylation: The heterogeneous N-glycans on the target glycoprotein (B1211001) are removed using endoglycosidases, such as EndoS or Endo-A, which cleave the glycan chain, often leaving a single N-acetylglucosamine (GlcNAc) residue attached to the asparagine residue on the protein nih.govannualreviews.orgnih.govcreative-biolabs.com. Some enzymes can also remove the core fucose if desired nih.gov.

Enzymatic Transglycosylation: A preassembled, defined glycan structure, such as a this compound oxazoline (B21484), is enzymatically transferred to the remaining GlcNAc residue on the protein using engineered endoglycosidases known as glycosynthases nih.govannualreviews.orgnih.govcreative-biolabs.com. These glycosynthases are mutated enzymes that lack hydrolytic activity but retain transglycosylation activity, allowing for the efficient and specific attachment of the desired glycan donor nih.govacs.org.

This approach has been successfully applied to produce homogeneous G2 glycoforms on therapeutic antibodies like rituximab (B1143277) nih.govnih.govresearchgate.netacs.org. Studies have shown that generating homogeneous non-fucosylated G2 glycoforms through this method can significantly enhance antibody-dependent cellular cytotoxicity (ADCC) activity by increasing binding affinity to the FcγIIIa receptor nih.govresearchgate.netacs.org.

Research findings highlight the efficiency and specificity of chemoenzymatic synthesis for generating defined G2 glycoforms. For instance, using EndoS glycosynthase mutants (e.g., EndoS-D233Q), researchers have transformed heterogeneous mixtures of glycoforms on antibodies into homogeneous G2 or sialylated G2 (S2G2F) glycoforms nih.govresearchgate.netacs.org.

| Step | Enzyme(s) Used | Outcome | Source(s) |

| Enzymatic Deglycosylation | EndoS, Endo-A (optionally α-fucosidase) | Removal of heterogeneous glycans, leaving core GlcNAc | nih.govannualreviews.orgnih.govcreative-biolabs.com |

| Enzymatic Transglycosylation | Engineered Endoglycosidase (Glycosynthase) | Attachment of desired glycan (e.g., G2 oxazoline) | nih.govannualreviews.orgnih.govcreative-biolabs.com |

Targeted Gene Knockdown and Knockout Technologies for this compound Modulation

Genetic engineering of host cells is another strategy to modulate glycosylation pathways and influence the production of specific glycoforms, including G2 amegroups.orglongdom.orgnih.govucl.ac.ukfrontiersin.org. Targeted gene knockdown or knockout technologies can be used to alter the expression levels or eliminate the activity of key enzymes involved in glycan biosynthesis amegroups.orglongdom.orgnih.govucl.ac.ukfrontiersin.org.

For example, manipulating the expression of glycosyltransferases, such as β-(1,4)-galactosyltransferase (GalT), which is responsible for adding galactose residues to the glycan structure, can impact the levels of G1 (monogalactosylated) and G2 (digalactosylated) glycoforms amegroups.orglongdom.org. Overexpression of GalT in host cells like Chinese Hamster Ovary (CHO) cells has been shown to enhance galactosylation, leading to increased levels of G1 and G2 glycans amegroups.orglongdom.org.

Research indicates that while genetic manipulation can shift glycan profiles, achieving complete homogeneity through this method alone remains challenging due to the complexity of cellular glycosylation pathways and the interplay of various endogenous factors nih.gov.

| Gene Targeted | Technology Used | Potential Impact on this compound Levels | Source(s) |

| β-(1,4)-galactosyltransferase (GalT) | Overexpression | Increase G1 and G2 levels | amegroups.orglongdom.org |

| Fucosyltransferase 8 (FUT8) | Knockout, Knockdown | Increase afucosylated glycans | amegroups.orglongdom.orgucl.ac.ukfrontiersin.org |

| Sialyltransferases (ST3Gal4, ST3Gal6) | Knockout, Targeted Silencing | Increase non-sialylated G2 levels | amegroups.orgfrontiersin.org |

Enzymatic Glycan Remodeling for Defined G2 Glycoprotein Production

Enzymatic glycan remodeling, often overlapping with chemoenzymatic approaches, refers to the in vitro modification of existing glycans on a glycoprotein using enzymes to achieve a defined glycoform nih.govnih.govnih.govgenovis.comnih.gov. This method is particularly useful for converting heterogeneous mixtures of glycoproteins into homogeneous preparations with specific glycan structures like G2 nih.govnih.govnih.govgenovis.com.

The process typically involves using endoglycosidases to trim down the heterogeneous N-glycans to a common core structure, usually the innermost GlcNAc nih.govnih.gov. Following this trimming, specific glycosyltransferases or engineered endoglycosidases (glycosynthases) are employed to add desired monosaccharides or oligosaccharide blocks, respectively, to synthesize the target glycan structure, such as G2 nih.govnih.gov.

For example, after deglycosylation to the core GlcNAc, β-(1,4)-galactosyltransferase can be used in the presence of UDP-galactose donor substrate to add galactose residues, thereby remodeling the glycan towards G1 and G2 structures longdom.org. Alternatively, as discussed in chemoenzymatic synthesis, glycosynthases can directly transfer a preassembled this compound oxazoline nih.govannualreviews.orgnih.govresearchgate.netacs.org.

This enzymatic remodeling allows for precise control over the final glycan structure, enabling the production of glycoproteins with defined G2 glycoforms for functional studies and potential therapeutic applications nih.govresearchgate.netacs.orgnih.gov. Studies have demonstrated the successful application of this technology to produce homogeneous G2 glycoforms on therapeutic antibodies, leading to enhanced effector functions nih.govresearchgate.netacs.orggenovis.comnih.govtcichemicals.com.

| Enzymatic Step | Enzyme Type | Substrate | Product/Outcome | Source(s) |

| Glycan Trimming | Endoglycosidases (e.g., EndoS, Endo-A) | Heterogeneous N-glycans on glycoprotein | Glycoprotein with core GlcNAc | nih.govnih.gov |

| Galactose Addition | β-(1,4)-galactosyltransferase | Glycoprotein with trimmed glycan, UDP-galactose | Glycoprotein with added galactose (G1, G2) | longdom.org |

| Glycan Transfer | Engineered Endoglycosidase (Glycosynthase) | Glycoprotein with core GlcNAc, Glycan oxazoline | Glycoprotein with transferred homogeneous glycan | nih.govannualreviews.orgnih.govresearchgate.netacs.org |

Advanced Analytical Methodologies for G2 Glycan Profiling

Sample Preparation and Glycan Release Techniques

The initial and most critical step in the analysis of G2 glycans is their release from the protein backbone. This can be achieved through either enzymatic or chemical methods, with the choice of method depending on the nature of the glycosylation (N- or O-linked) and the downstream analytical requirements.

The most common and effective method for removing N-linked glycans, including the G2 structure, is through the use of the enzyme Peptide-N-Glycosidase F (PNGase F). sigmaaldrich.comnih.gov PNGase F is a glycoamidase that specifically hydrolyzes the amide bond between the innermost N-acetylglucosamine (GlcNAc) of the glycan and the asparagine residue of the polypeptide chain. genovis.comresearchgate.net This action releases the entire N-glycan intact. nih.gov

The enzyme exhibits broad specificity, cleaving all major types of N-linked oligosaccharides, including high-mannose, hybrid, and complex structures, making it highly suitable for G2 glycan analysis. sigmaaldrich.comgenovis.comneb.com However, PNGase F cannot cleave N-glycans where the core GlcNAc is linked to an α(1→3)-fucose, a modification more common in plant and insect glycoproteins. sigmaaldrich.com The efficiency of PNGase F is significantly enhanced when the glycoprotein (B1211001) is denatured, as this unfolds the protein and improves the enzyme's access to the glycosylation sites. sigmaaldrich.comneb.com Denaturation is often achieved by heating the sample with a surfactant like Sodium Dodecyl Sulfate (B86663) (SDS) and a reducing agent. researchgate.netnih.gov

| Feature | Description |

| Enzyme | Peptide-N-Glycosidase F (PNGase F) |

| Action | Cleaves the bond between the innermost GlcNAc and the asparagine residue. nih.gov |

| Specificity | Releases high-mannose, hybrid, and complex N-glycans. genovis.comneb.com |

| Outcome | Releases the complete, intact N-glycan. nih.gov |

| Conditions | Activity is greatly increased on denatured proteins. sigmaaldrich.comneb.com |

For a more comprehensive analysis that includes both N- and O-linked glycans, chemical release methods are employed. Hydrazinolysis is a well-established chemical technique that utilizes anhydrous hydrazine (B178648) to cleave glycan chains from the polypeptide backbone. qa-bio.comnih.gov This method is not dependent on the protein's structure and can release glycans that may be inaccessible to enzymes. nih.gov

The process involves incubating the glycoprotein with anhydrous hydrazine at high temperatures (e.g., 100°C for 10 hours). nih.gov This treatment cleaves both N- and O-glycosidic linkages. qa-bio.com The reaction liberates the glycan as a de-N-acetylated hydrazone derivative, which subsequently converts to a hydrazide form. qa-bio.comresearchgate.net A re-N-acetylation step is then necessary to restore the N-acetyl groups on amino sugars, followed by hydrolysis to yield the free glycan with an intact reducing terminus, ready for labeling. qa-bio.com While effective for releasing both N- and O-glycans, hydrazinolysis requires specialized equipment and careful handling due to the toxic nature of hydrazine. nih.govresearchgate.net

| Method | Principle | Glycans Released | Key Considerations |

| Enzymatic (PNGase F) | Specific hydrolysis of the GlcNAc-Asn amide bond. genovis.com | N-linked glycans only. neb.com | Highly specific, mild conditions, but may be hindered by protein conformation. sigmaaldrich.com |

| Chemical (Hydrazinolysis) | Cleavage of glycosidic linkages using anhydrous hydrazine. qa-bio.com | Both N-linked and O-linked glycans. qa-bio.com | Universal release, but requires harsh conditions and hazardous reagents. nih.govresearchgate.net |

Released glycans typically lack a strong chromophore or fluorophore, making their detection at low concentrations challenging. sigmaaldrich.com To overcome this, the glycans are chemically labeled, or derivatized, at their reducing terminus. nih.gov This process significantly enhances the sensitivity for detection by fluorescence or mass spectrometry (MS). nih.gov

2-Aminobenzamide (2-AB): This is one of the most widely used fluorescent labels for glycan analysis. ludger.comnih.gov The labeling process involves a reductive amination reaction where the primary amine of 2-AB reacts with the aldehyde group of the glycan's open-ring form to create a Schiff base, which is then stabilized by a reducing agent. sigmaaldrich.comfrontiersin.org The stoichiometric attachment of one 2-AB molecule per glycan allows for the relative quantification of different glycan species based on fluorescence intensity. ludger.comfrontiersin.org 2-AB labeled glycans are well-suited for analysis by HPLC, HILIC, and various MS techniques. nih.govwaters.com

InstantPC: The InstantPC dye is a more recent innovation designed for rapid and high-sensitivity glycan labeling. manuals.plus This technology allows for in-solution enzymatic deglycosylation followed by a swift labeling reaction, with the entire sample preparation process taking approximately one hour. thomassci.comlcms.cz The InstantPC label provides exceptional fluorescence brightness and a strong signal in mass spectrometry, facilitating the use of a single labeling method across different analytical platforms like UHPLC and LC-MS. manuals.plusthomassci.com

2-Aminoanthranilic acid (2-AA): Also known as anthranilic acid, 2-AA is another fluorescent tag used for derivatizing glycans. sigmaaldrich.comnih.gov Similar to 2-AB, it attaches via reductive amination. nih.gov 2-AA is recognized for its high sensitivity, sometimes greater than that of 2-AB, and is particularly well-suited for analyses involving electrophoretic separations, though it is also compatible with HPLC and MS. sigmaaldrich.comnih.gov

| Derivatization Agent | Abbreviation | Key Features | Primary Application |

| 2-Aminobenzamide | 2-AB | Robust, widely used fluorescent label; allows relative quantification. ludger.comfrontiersin.org | HILIC-HPLC with fluorescence detection, MS. nih.gov |

| InstantPC | InstantPC | Rapid (1-hour) labeling; high fluorescence and MS signal intensity. manuals.plusthomassci.com | High-throughput UHPLC, LC-MS analysis. manuals.plus |

| 2-Aminoanthranilic acid | 2-AA | High-sensitivity fluorescent label. sigmaaldrich.comqa-bio.com | Electrophoresis, HPLC, MS. sigmaaldrich.comnih.gov |

Chromatographic Separation Techniques for this compound Analysis

Following release and derivatization, the complex mixture of glycans is separated into individual components for identification and quantification. Chromatographic methods are the cornerstone of this stage of the analysis.

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique used to separate components in a mixture. amerigoscientific.com In glycan analysis, fluorescently labeled glycans are separated based on their interaction with a stationary phase packed in a column. sigmaaldrich.com Ultra-High Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that utilizes columns with smaller particle sizes (typically under 2 μm) and operates at much higher pressures. amerigoscientific.com This results in significantly faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC, making it highly advantageous for resolving complex glycan profiles that may contain numerous isomers. amerigoscientific.com

Hydrophilic Interaction Liquid Chromatography (HILIC) is the most powerful and widely used mode of HPLC and UHPLC for the separation of released and labeled N-glycans, including G2. nih.govmerckmillipore.com The HILIC separation mechanism is based on the partitioning of polar analytes between a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, such as acetonitrile. chromatographyonline.com

In a typical HILIC setup, glycans are retained on the stationary phase through hydrophilic interactions. nih.gov Elution is achieved by applying a gradient of increasing aqueous buffer concentration, which causes the glycans to elute in order of increasing hydrophilicity. sigmaaldrich.com This technique provides excellent resolution of glycan structures, even separating isomers that differ only in the linkage of a single monosaccharide. nih.gov The combination of fluorescent labeling (e.g., with 2-AB or InstantPC) and HILIC-UHPLC is the gold standard for quantitative this compound profiling, offering high sensitivity and resolving power. genovis.comnih.gov

| Feature | Description |

| Technique | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Principle | Separation based on analyte hydrophilicity and partitioning between a polar stationary phase and a high-organic mobile phase. chromatographyonline.com |

| Stationary Phase | Typically polar, such as amide- or diol-bonded silica. sigmaaldrich.com |

| Mobile Phase | High percentage of organic solvent (e.g., acetonitrile) with an aqueous buffer (e.g., ammonium formate). merckmillipore.com |

| Application for G2 | High-resolution separation of G2 from other glycans and its isomers. nih.gov |

Porous Graphitic Carbon (PGC) Chromatography for Isomeric Resolution

Porous graphitic carbon (PGC) chromatography stands out for its exceptional ability to resolve complex glycan mixtures, including structural isomers, without the need for derivatization. chromatographyonline.com The unique stationary phase of PGC, composed of flat, non-porous, and highly pure graphitized carbon, facilitates separation based on the three-dimensional structure of the analytes. chromatographyonline.com This shape-selective retention mechanism is particularly advantageous for discriminating between closely related glycan isomers. chromatographyonline.com

The coupling of PGC with mass spectrometry (MS) has proven to be a powerful tool for the characterization of N-glycans from complex biological samples. frontiersin.orgmq.edu.au This technique has been successfully employed to separate and identify underivatized neutral and anionic glycoforms, including oligomannosidic glycan anomers and sialoglycan linkage isomers. nih.gov For instance, a study demonstrated the high-resolution separation of over 20 high-mannose glycan isomers from ribonuclease B and a diverse range of sialoglycoforms from fetuin using a self-packed capillary PGC column. nih.gov

Research has shown that PGC chromatography is often superior to other separation methods, such as hydrophilic interaction liquid chromatography (HILIC), in resolving N-glycan isomers. frontiersin.orgmq.edu.au The distinct retention behaviors on PGC allow for the separation of isomers that differ in positional, linkage, branching, and anomeric structures, which is a critical prerequisite for comprehensive glycan identification. nih.gov

Key Research Findings using PGC Chromatography:

| Sample Source | Key Finding | Reference |

| Ribonuclease B and Fetuin | Highly resolved chromatographic separation of over 20 high-mannose glycan isomers and various sialoglycoforms. nih.gov | nih.gov |

| Ovarian Cancer Cell Lines and Tissues | Successful characterization of released N-glycans, demonstrating the applicability to complex biological matrices. frontiersin.org | frontiersin.org |

| Influenza Vaccines | High-resolution separation and structural characterization of underivatized neutral and anionic glycoforms, including sulfated glycans. nih.gov | nih.gov |

| Human Immunoglobulin G (IgG) | Successful separation of released glycans under reversed-phase liquid chromatography conditions without derivatization. chromatographyonline.com | chromatographyonline.com |

Despite its high resolving power, the widespread adoption of PGC liquid chromatography-mass spectrometry (LC-MS) has been met with some challenges related to robustness and reproducibility. frontiersin.org

Capillary Electrophoresis (CE) for G2 Profiling

Capillary electrophoresis (CE) has emerged as a robust and powerful technique for the high-resolution profiling of glycans. nih.gov This method separates molecules based on their charge-to-size ratio, providing a high degree of separation for complex carbohydrate mixtures. nih.gov When coupled with laser-induced fluorescence (LIF) detection, CE offers high sensitivity and enables high-throughput quantitative glycan analysis. hitachi-hightech.com

A significant advantage of CE is its ability to separate glycans with the same monosaccharide sequence but different positional isomers, and to determine whether monosaccharides have alpha or beta linkages. nih.gov The technique utilizes a migration time index for glycan identification, where the migration of the analyte is referenced against a glucose polymer ladder. nih.gov

CE-based methods have been instrumental in the analysis of N-glycans, which are highly relevant in the development of biotherapeutics and in biomarker research. nih.gov The technique can provide rapid and reproducible analysis of N-glycosylation, a critical quality attribute for therapeutic proteins due to its potential effects on pharmacokinetics, biological activity, and stability. nih.gov

While CE is an excellent tool for glycan profiling, there are some limitations. Co-migration of certain glycans can occur, which may require additional steps, such as exoglycosidase treatment, to resolve. nih.gov Additionally, commercially available systems may lack features like temperature control at the capillary injection port, which can impact enzyme-based assays. hitachi-hightech.com

Mass Spectrometry (MS) Platforms for this compound Characterization

Mass spectrometry (MS) is a cornerstone of glycan analysis, offering high sensitivity and accuracy for the characterization and quantification of glycans in biological samples. aspariaglycomics.com Various MS-based techniques are employed to provide detailed structural information on G2 and other glycans. aspariaglycomics.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of glycans. nih.govnih.gov It allows for the ionization of molecules directly from a solution with minimal fragmentation, making it ideal for analyzing the composition of glycan mixtures. nih.gov When coupled with high-resolution mass analyzers like a Fourier transform mass spectrometer (FTMS), ESI-MS enables accurate mass measurement of large oligosaccharides and provides detailed structural information through fragmentation methods. nih.gov

ESI-MS, particularly when paired with ultra-high performance liquid chromatography (UHPLC), offers enhanced sensitivity and allows for detailed structural characterization of glycan compositions, linkage patterns, and structural isomers. aspariaglycomics.com The combination with hydrophilic interaction liquid chromatography (HILIC) is especially effective for separating isomeric glycans, thereby improving the accuracy of their identification in complex samples such as tissues and biofluids. aspariaglycomics.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is a powerful and widely used technique for glycan analysis due to its speed, high-throughput capabilities, and low sample consumption. creative-biolabs.com This "soft" ionization method involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte with minimal fragmentation. aurorabiomed.comwikipedia.org

MALDI-TOF MS is particularly effective for screening complex glycan mixtures from biological extracts to determine the types of glycans present. creative-biolabs.com The time-of-flight analyzer separates ions based on their mass-to-charge ratio as they travel a known distance to a detector, making it well-suited for the large mass range of glycans. aurorabiomed.comwikipedia.org While it is a powerful screening tool, one limitation is its inability to distinguish between glycan isomers without coupling to other techniques. aspariaglycomics.com

Typical MALDI-TOF MS Experimental Parameters:

| Parameter | Description |

| Matrix | 2,5-dihydroxybenzoic acid (DHB) or super-DHB are commonly used. nih.govfrontiersin.org |

| Ionization Mode | Typically positive ion mode, though negative ion mode can also be used. nih.govfrontiersin.org |

| Analyzer | Time-of-Flight (TOF) is standard, often with a reflectron to improve resolution. wikipedia.org |

| Laser | A nitrogen laser with a wavelength of 337 nm is frequently employed. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the detailed structural analysis of glycans. nih.gov This approach allows for the separation of complex glycan mixtures by LC prior to their introduction into the mass spectrometer for fragmentation and structural elucidation. nih.govmq.edu.au The use of ultra-high performance liquid chromatography (UPLC) provides higher resolution separations and increased sensitivity. nih.gov

Tandem MS (MS/MS) techniques, such as higher-energy collisional dissociation (HCD), provide in-depth fragmentation data that is crucial for distinguishing isomeric glycans and elucidating complex glycosylation patterns. aspariaglycomics.com A key challenge in LC-MS/MS of glycans is the complexity of interpreting the fragmentation patterns, which often requires specialized software. aspariaglycomics.com

Reversed-phase LC-MS and MS/MS analysis of 2-aminopyridine (PA)-tagged N-glycans is a useful method for separating isomers and quantifying both major and minor glycan structures in tissues. nih.gov The retention behavior on a C18 column provides clues about the core structure and branching pattern of the glycan. nih.gov

Hybrid Quadrupole-Tandem MS-Traveling Wave Ion Mobility-Time of Flight MS (Synapt G2 MS)

The Synapt G2 is a hybrid mass spectrometer that integrates a quadrupole, a time-of-flight (TOF) mass analyzer, and a traveling wave ion mobility (TWIM) separation cell. uochb.cz This platform provides an additional dimension of separation based on the size, shape, and charge of the ions, which is particularly valuable for resolving isomeric glycans. manchester.ac.ukanu.edu.au

Ion mobility spectrometry (IMS) separates gas-phase ions as they move through a buffer gas under the influence of an electric field. manchester.ac.uk The Synapt G2's traveling wave technology allows for the measurement of nitrogen cross-sections of glycans, which can be correlated to their structure. nih.gov This has been demonstrated to partially resolve and identify isomers of glycans from various glycoproteins. nih.gov

The Synapt G2 platform offers high resolution (greater than 40,000 FWHM) and mass accuracy, enabling the identification and resolution of isobaric species that differ by very small mass units. waters.com The ability to perform ion mobility separation before or after fragmentation provides enhanced structural characterization capabilities. manchester.ac.uk

Multiple Reaction Monitoring (MRM) for Targeted G2 Quantification

Multiple Reaction Monitoring (MRM) is a highly sensitive and specific mass spectrometry technique utilized for the targeted quantification of molecules, including the this compound. nih.govnih.gov This method is particularly valuable in complex biological samples where G2 may be present among a multitude of other structurally similar glycans. The principle of MRM involves a triple quadrupole mass spectrometer that performs two stages of mass filtering. nih.gov

First, the initial quadrupole (Q1) is set to selectively pass only the precursor ion corresponding to the specific mass-to-charge ratio (m/z) of the this compound. This isolated G2 precursor ion is then fragmented in the second quadrupole (Q2), which functions as a collision cell. nih.gov Finally, the third quadrupole (Q3) is set to detect only specific, predetermined fragment ions (product ions) that are characteristic of the G2 structure. nih.gov This process of monitoring specific precursor-to-product ion "transitions" provides a high degree of specificity, minimizing interference from other compounds in the matrix and enabling precise quantification. nih.govmdpi.com

The selection of unique and intense transitions is critical for developing a robust MRM assay for G2. nih.gov The high sensitivity of the technique allows for the detection and quantification of even low-abundance G2 glycoforms. researchgate.net By monitoring multiple transitions for G2, the confidence in its identification and the accuracy of its quantification are significantly enhanced. nih.gov Parallel Reaction Monitoring (PRM), a related technique performed on high-resolution mass spectrometers, offers an alternative by detecting all product ions simultaneously, which can simplify the analytical workflow. researchgate.netresearchgate.net

Table 1: Illustrative MRM Transitions for a Common G2F Glycan Structure This table provides a hypothetical example of MRM parameters for quantifying a fucosylated biantennary this compound, a common glycoform.

| Precursor Ion (m/z) | Product Ion (m/z) | Description | Dwell Time (ms) |

| 924.9 | 204.1 | N-acetylglucosamine (GlcNAc) oxonium ion | 50 |

| 924.9 | 366.1 | Hexose-GlcNAc fragment | 50 |

| 924.9 | 138.0 | GlcNAc-related fragment | 50 |

| 924.9 | 673.3 | Loss of terminal galactose and GlcNAc | 50 |

Challenges and Standardization in this compound Analysis

Complexity of Glycan Isomers and Structural Diversity

A significant challenge in the analysis of G2 glycans stems from their immense structural complexity and the prevalence of isomers. researchgate.netacs.org Isomers are molecules that share the same mass but differ in their three-dimensional structure, such as the arrangement of monosaccharide units or the linkages between them. nih.govliverpool.ac.uk For a this compound, this isomerism can manifest in several ways, including variations in the branching of the antennae, the linkage positions of the terminal galactose residues (e.g., α2-3 vs. α2-6), or the stereochemistry of the monosaccharides themselves (e.g., glucose vs. galactose). liverpool.ac.uk

Standard mass spectrometry alone is often insufficient to distinguish between these isomers, as they produce identical mass-to-charge ratio signals. liverpool.ac.uk This analytical ambiguity is a critical issue because different G2 isomers can have distinct biological functions. Techniques such as liquid chromatography (LC) can help separate some isomers, but co-elution is common. researchgate.net More advanced methods like ion mobility spectrometry (IMS), which separates ions based on their size, shape, and charge, have shown great promise in resolving glycan isomers, including those of G2, that are indistinguishable by other means. nih.govmobilionsystems.com The development of analytical workflows that can unambiguously identify and quantify specific G2 isomers is essential for a precise understanding of their biological roles. researchgate.net

Table 2: Potential Isomers of a this compound with Identical Mass This table illustrates how different structural arrangements can result in this compound isomers, all having the same elemental composition and mass.

| Isomer Description | Differentiating Structural Feature | Analytical Challenge |

| Linkage Isomer | Galactose linked β1-4 to GlcNAc vs. β1-3 | Requires specialized fragmentation techniques (e.g., ExD) or high-resolution ion mobility to distinguish. acs.org |

| Branching Isomer | Different branching points on the mannose core | Can be difficult to separate by standard chromatography; may require IMS. nih.gov |

| Anomeric Isomer | α vs. β anomer at the reducing end | Requires high-resolution IMS combined with spectroscopy for unambiguous identification. nih.gov |

Inter-laboratory Variability and Need for Reference Standards

Achieving reproducible and comparable results for this compound analysis across different laboratories is a major hurdle in the field of glycomics. nih.gov Inter-laboratory variability can arise from numerous sources, including differences in sample preparation protocols, the use of different analytical instruments (e.g., various LC-MS platforms), column chemistries, and data analysis software. lcms.cz Even minor variations in experimental conditions can lead to significant discrepancies in the reported relative abundance of G2 and other glycans. nih.gov

This variability undermines the ability to compare data from different studies and to establish reliable correlations between this compound profiles and specific biological states. To address this challenge, there is a critical need for the development and widespread adoption of universally accepted reference standards for G2 glycans. nih.gov These standards, which would be pure, well-characterized this compound structures, would allow for instrument calibration, method validation, and quality control. They would serve as a common benchmark, enabling researchers to normalize their results and significantly improve the consistency and reliability of this compound quantification across different labs and platforms. The availability of such standards is a prerequisite for advancing glycan analysis from a specialized research tool to a routine and robust analytical practice. nih.govnih.gov

Table 3: Inter-Assay Precision for this compound Analysis Data is illustrative, based on findings regarding glycan analysis precision, showing typical coefficients of variation (CV) that might be observed for this compound measurements across multiple runs. nih.gov

| Sample Pool | Mean Relative Abundance (%) | Standard Deviation (SD) | Coefficient of Variation (CV) % |

| Control Plasma 1 | 12.5 | 0.88 | 7.0 |

| Control Plasma 2 | 11.8 | 0.91 | 7.7 |

| Control Plasma 3 | 13.1 | 0.95 | 7.2 |

Data Processing and Interpretation for this compound Profiles

The data generated from advanced analytical techniques for this compound profiling are typically large and complex, presenting significant challenges for processing and interpretation. researchgate.net A single analysis using methods like LC-MS can produce a chromatogram with hundreds of peaks, each requiring identification and quantification. lcms.cz The manual interpretation of this raw data is not only exceedingly time-consuming but also prone to error and subjectivity. researchgate.net

To manage this complexity, specialized bioinformatics software tools such as GlycoWorkbench, Empower, and UNIFI are essential. lcms.czlcms.cznih.gov These platforms aid in automating the data processing workflow, which includes steps like peak detection, noise filtering, and alignment of chromatograms. A crucial step is the annotation of peaks, where experimental data (e.g., mass and retention time) is matched against glycan databases or reference libraries to assign structures, such as G2. lcms.cznih.gov However, these tools have limitations; database-dependent searches cannot identify novel or unexpected G2 structures, and the accurate annotation of peaks corresponding to isomers remains a difficult task. nih.gov The development of more sophisticated algorithms and comprehensive, curated spectral libraries is necessary to improve the accuracy, throughput, and reliability of this compound profile interpretation. researchgate.netlcms.cz

Table 4: Typical Bioinformatic Workflow for this compound Profile Analysis This table outlines the key stages in processing raw analytical data to generate a final this compound profile, highlighting the objectives and challenges at each step.

| Stage | Objective | Common Tools/Methods | Key Challenge |

| 1. Data Acquisition | Generate raw data from LC-MS, CE, etc. | Mass spectrometer, FLR detector control software | Ensuring high-quality, reproducible data generation. lcms.cz |

| 2. Peak Processing | Detect, filter, and integrate glycan peaks from raw data. | UNIFI, Empower, vendor-specific software | Distinguishing true glycan signals from noise; accurately integrating overlapping peaks. lcms.cz |

| 3. Peak Annotation | Assign glycan structures (e.g., G2) to processed peaks. | Database searching (GlycoWorkbench), library matching (GU library). lcms.cznih.gov | Ambiguity from isomers; inability to identify novel structures not present in the database. nih.gov |

| 4. Quantification | Calculate the relative abundance of each assigned glycan. | Peak area/height normalization | Variability in ionization efficiency; ensuring accurate quantification of co-eluting species. |

| 5. Reporting | Summarize the glycan profile in a comprehensive report. | Automated reporting software | Presenting complex data in an easily interpretable format. lcms.cz |

Biological Functions and Immunomodulatory Roles of G2 Glycan

G2 Glycan's Impact on IgG Effector Functions

The Fc domain of IgG interacts with various effector molecules of the innate immune system, including Fc gamma receptors (FcγRs) on immune cells and components of the complement system, such as C1q. These interactions trigger downstream effector functions like antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC). The specific glycan structure attached to the Fc domain, particularly the presence of terminal galactose residues as found in the this compound, significantly impacts these interactions and subsequent effector responses.

Modulation of Fcγ Receptor (FcγR) Binding Affinity by this compound (e.g., FcγRIIIa/b)

The this compound plays a notable role in modulating the binding affinity of IgG to FcγRs, particularly activating receptors like FcγRIIIa (CD16a). Research indicates that the presence of galactose residues, as in the G2 glycoform, generally enhances the binding affinity of IgG to FcγRIIIa. cloudna.cnncpsb.org.cnncpsb.org.cnidrblab.cnnih.govacrobiosystems.comsigmaaldrich.comsinobiological.comuniprot.orggoogleapis.comjscimedcentral.comresearchgate.netuniprot.org This effect is often more pronounced when combined with afucosylation (lack of a core fucose residue), leading to a synergistic increase in affinity for FcγRIIIa. ncpsb.org.cnncpsb.org.cnacrobiosystems.comsigmaaldrich.com Studies comparing glycoengineered antibodies have shown that nonfucosylated G2 glycoforms exhibit significantly enhanced affinity for the FcγRIIIa receptor compared to commercial antibodies. idrblab.cn The position of the galactose residue also matters, with galactose on the alpha-1,6 arm of the Fc-glycan appearing particularly important for enhanced FcγRIIIa affinity. uniprot.org While this compound primarily impacts FcγRIIIa/b, galactosylation can also increase binding to FcγRIIa and FcγRIIb, although typically to a lesser extent, while FcγRI binding is generally not significantly affected by galactosylation levels. nih.govacrobiosystems.comsinobiological.com

Influence of this compound on Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) Activity

The enhanced binding of G2-galactosylated IgG, especially in the absence of core fucose, to FcγRIIIa on natural killer (NK) cells directly translates into increased ADCC activity. cloudna.cnncpsb.org.cnncpsb.org.cnidrblab.cnnih.govsigmaaldrich.comsinobiological.comgoogleapis.comresearchgate.netkactusbio.comdaneshyari.comacrobiosystems.com ADCC is a key mechanism by which antibodies direct immune cells to lyse target cells, such as infected cells or tumor cells. Glycoengineered antibodies with homogeneous G2 glycans have demonstrated increased ADCC potency in in vitro assays compared to other glycoforms. nih.govsinobiological.com The combined effect of afucosylation and galactosylation (G2) is particularly potent in boosting ADCC responses. ncpsb.org.cnncpsb.org.cn

Enhancement of Complement-Dependent Cytotoxicity (CDC) and C1q Binding by this compound

Galactosylation, including the digalactosylated G2 structure, is a primary mediator of functional changes in IgG related to the complement system. ncpsb.org.cnncpsb.org.cn Elevated galactosylation levels significantly increase the binding of IgG to the complement component C1q, the initiating molecule of the classical complement pathway. cloudna.cnncpsb.org.cnncpsb.org.cnsinobiological.comuniprot.orgjscimedcentral.comresearchgate.netkactusbio.comdaneshyari.comgenecards.org This enhanced C1q binding leads to increased downstream complement activation and subsequent CDC activity, a process where the complement system directly lyses target cells opsonized by antibodies. ncpsb.org.cnncpsb.org.cnuniprot.orgjscimedcentral.comresearchgate.netdaneshyari.comgenecards.org Terminal galactose residues are crucial for this enhancement of C1q binding and CDC. uniprot.orgjscimedcentral.comgenecards.org Studies comparing different glycoforms have shown that G2 glycoforms exhibit higher affinity for C1q compared to agalactosylated (G0) glycoforms. genecards.org

This compound in Maintaining IgG Structural Integrity and Stability

Beyond modulating effector functions, the N-glycan attached to Asn297 in the Fc domain, including the this compound, plays a critical role in maintaining the structural integrity and stability of the IgG molecule.

Role of this compound in Fc Domain Conformation and Hinge Region Dynamics

The Fc-linked N-glycan is strategically positioned within the hydrophobic pocket between the two CH2 domains of the Fc region, contributing significantly to its quaternary structure. ncpsb.org.cnncpsb.org.cn Glycans are essential for stabilizing the conformation of the CH2 domains and promoting an "open" conformation of the Fc region, which is necessary for optimal interaction with FcγRs. uniprot.orggammaproteins.comwikipedia.org Galactose-containing glycans, such as the this compound, have been specifically reported to confer a significant stabilizing effect on the structure of the CH2 domain. jscimedcentral.comgenecards.orgwikipedia.org Molecular dynamics simulations further support the role of N-glycans in restricting the motional freedom of the CH2 domains. The hinge region of IgG provides flexibility between the Fab arms and the Fc domain, and its dynamics can be influenced by the Fc glycan. uniprot.org Differences in Fc glycan structure have been associated with variations in hinge region dynamics, suggesting a link between glycan composition and the flexibility and conformation of the IgG molecule.

Anti-Inflammatory Properties Associated with this compound

The anti-inflammatory potential of certain IgG glycoforms has been a significant area of research, particularly in the context of therapeutic interventions like intravenous immunoglobulin (IVIG). The glycosylation pattern of IgG, including the presence of the this compound, contributes significantly to these properties.

Galactosylation and sialylation are two key modifications of the core IgG Fc glycan that are strongly associated with its anti-inflammatory activity. Highly galactosylated and sialylated IgG antibodies have been shown to inhibit pro-inflammatory immune responses. mdpi.comfrontiersin.org. Conversely, reduced galactosylation, resulting in agalactosylated (G0) glycans, is often linked to pro-inflammatory states and is associated with various autoimmune diseases. researchgate.netfrontiersin.org.

Sialylation, the addition of sialic acid residues (typically α-2,6-linked in human IgG), particularly on galactosylated glycans, is considered crucial for the anti-inflammatory effects of IVIG mdpi.comnih.govnih.gov. While the exact mechanisms are still being elucidated, sialylation is thought to modulate IgG's interaction with Fc receptors and C-type lectins, influencing immune cell activation thresholds and cytokine production mdpi.comfrontiersin.orgnih.govoup.com. Studies have indicated that sialylated IgG can decrease antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC) activity by reducing affinity for FcγRIIIa and C1q, respectively. nih.gov.

Intravenous immunoglobulin (IVIG), a therapeutic preparation of pooled polyclonal IgG, is known for its broad immunomodulatory effects in autoimmune and inflammatory diseases. A specific glycoform within IVIG, the galactosylated, nonfucosylated bi-antennary glycan, often referred to as (G2)2 (representing a bi-antennary glycan with two galactoses and lacking fucose), has demonstrated potent anti-inflammatory activity. glycoforum.gr.jpresearchgate.netfrontiersin.orgnih.gov.

Research indicates that the (G2)2 glycoform exerts its immunomodulatory effects primarily through high-affinity binding to the activating Fc receptor FcγRIIIa, which is expressed on various immune cells, including natural killer (NK) cells and macrophages glycoforum.gr.jpresearchgate.netfrontiersin.orgnih.gov. By binding to FcγRIIIa, the (G2)2 glycoform can effectively block the interaction of immune complexes or opsonized target cells with this receptor, thereby inhibiting activating signals and downstream effector functions such as ADCC glycoforum.gr.jpresearchgate.netfrontiersin.org. This competitive blockade of FcγRIIIa by the (G2)2 glycoform is considered a key mechanism by which IVIG mediates its anti-inflammatory effects. researchgate.netfrontiersin.org.